molecular formula C18H19N3O4S B2977508 N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide CAS No. 921559-39-9

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2977508
CAS RN: 921559-39-9
M. Wt: 373.43
InChI Key: KCXBJBCHQHLCKU-UHFFFAOYSA-N
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Description

The compound “N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide” is a complex organic molecule. It contains an indolin-2-one moiety, which is a type of heterocyclic compound . Indolin-2-ones are found in many bioactive compounds and have been the subject of numerous synthetic studies .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, related compounds have been shown to participate in a variety of reactions. For example, 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones have been used in retro-Henry type reactions followed by Friedel–Crafts alkylation reactions .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Antimicrobial Agents Development : Compounds incorporating the sulfamoyl moiety, similar to the specified chemical structure, have been synthesized and evaluated for antimicrobial properties. These studies involve the creation of novel heterocyclic compounds with potential applications as antimicrobial agents against various bacterial and fungal strains (Darwish et al., 2014; Baviskar et al., 2013).

Synthesis and Evaluation for Anti-inflammatory Applications

  • Anti-inflammatory Agents Development : Research on compounds with similar structures has focused on their synthesis and evaluation for anti-inflammatory activity. These compounds were tested in both in vitro and in vivo models, showing promising results as potential anti-inflammatory agents (Nikalje et al., 2015).

Chemical Properties and Synthesis Techniques

  • Chemical Synthesis and Characterization : Studies have been conducted on the synthesis, characterization, and evaluation of derivatives of similar structures for various biological activities, including antimicrobial and anti-inflammatory effects. These studies provide insights into the chemical properties and potential applications of these compounds in developing new therapeutic agents (Lahtinen et al., 2014; Debnath & Ganguly, 2015).

Advanced Applications and Studies

  • Molecular Docking and Computational Studies : Some research has extended into computational calculations and molecular docking studies to evaluate the interaction of compounds with similar structures against various targets. These studies help in understanding the molecular basis of the compound's potential therapeutic effects and guiding the design of new drugs (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[3-methyl-4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-11-8-14(19-12(2)22)5-7-17(11)26(24,25)20-15-4-6-16-13(9-15)10-18(23)21(16)3/h4-9,20H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXBJBCHQHLCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide

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